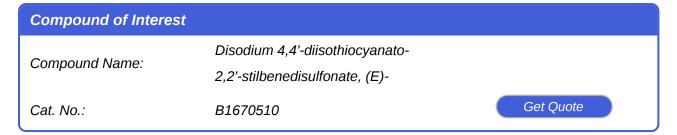




DIDS as a Tool to Investigate Purinergic Receptors: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) as a pharmacological tool to investigate purinergic receptors. DIDS is a valuable antagonist, primarily for specific subtypes of P2X receptors, aiding in the elucidation of their physiological and pathological roles.

Introduction to DIDS and Purinergic Signaling

Purinergic signaling involves the release of nucleotides like adenosine triphosphate (ATP) and their action on specific cell surface receptors, broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. P2 receptors are further divided into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs). These receptors are implicated in a vast array of physiological processes, including neurotransmission, inflammation, and muscle contraction, making them attractive targets for drug discovery.

DIDS is known to be a non-equilibrium antagonist of certain P2X receptor subtypes. Its isothiocyanate groups can form covalent bonds with lysine residues on the target protein, leading to long-lasting inhibition. This property makes DIDS a useful tool for irreversibly blocking receptor function in experimental settings. However, it's important to note that DIDS can also inhibit anion exchangers and other channels, necessitating careful experimental design and interpretation of results.





Data Presentation: DIDS Activity at Purinergic Receptors

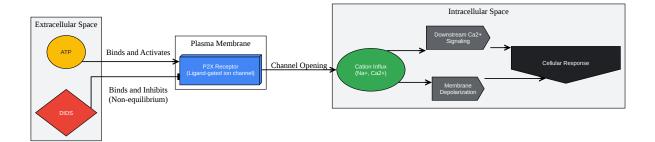
The following table summarizes the inhibitory potency of DIDS on various purinergic receptor subtypes. The IC50 values represent the concentration of DIDS required to inhibit 50% of the receptor's response to an agonist.

Receptor Subtype	Agonist Used	DIDS IC50 (μM)	Tissue/Cell Type	Reference
P2X (general)	α,β-methylene ATP (3 μM)	1.6	Rat vas deferens	[1][2]
P2X (neurogenic contractions)	Electrical field stimulation	3.9	Rat vas deferens	[1][2]

Note: Data on the specific IC50 values of DIDS for a wide range of individual P2X and P2Y receptor subtypes is limited in the currently available literature. The provided data is based on functional assays in native tissues and may not represent the potency at specific recombinant receptor subtypes. Researchers are encouraged to determine the optimal concentration of DIDS for their specific experimental system.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows Signaling Pathway of P2X Receptors and Inhibition by DIDS



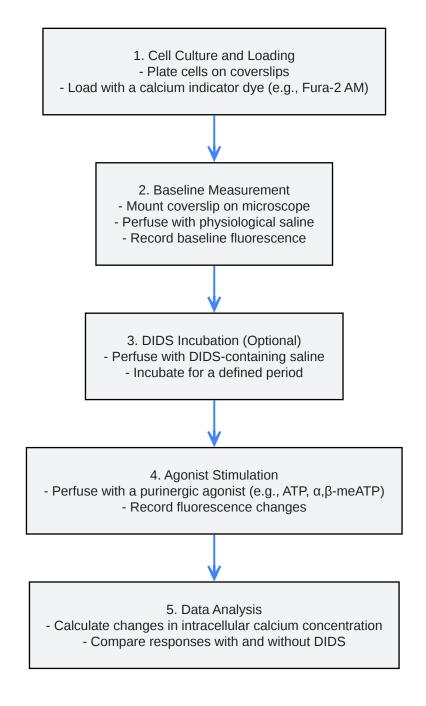


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Caption: P2X Receptor Signaling and DIDS Inhibition.

Experimental Workflow for Calcium Imaging



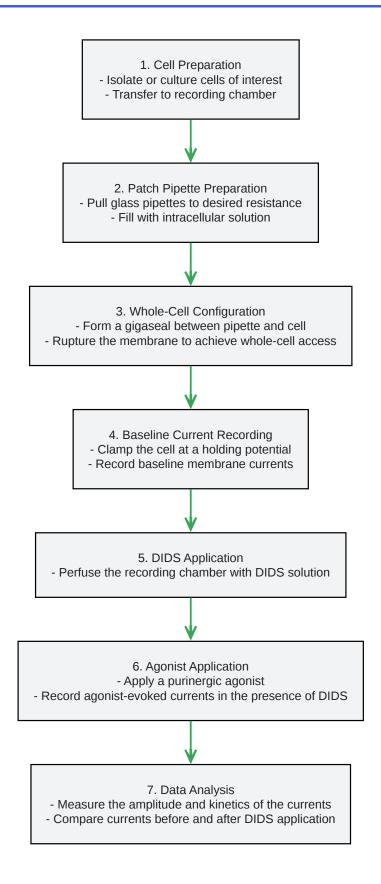


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Caption: Calcium Imaging Experimental Workflow.

Experimental Workflow for Whole-Cell Electrophysiology





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- To cite this document: BenchChem. [DIDS as a Tool to Investigate Purinergic Receptors: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670510#dids-as-a-tool-to-investigate-purinergic-receptors]

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